molecular formula C16H18N4O2 B2530525 N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide CAS No. 2034587-40-9

N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide

Cat. No.: B2530525
CAS No.: 2034587-40-9
M. Wt: 298.346
InChI Key: ROJCNTLNPDHGHR-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide is a heterocyclic compound featuring a benzamide moiety linked via an ethyl ketone bridge to a partially saturated pyrazolo[1,5-a]pyridine core. The tetrahydropyridine ring enhances conformational flexibility, which may influence binding to enzymatic targets such as kinases or proteases .

Properties

IUPAC Name

N-[2-oxo-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-15(11-17-16(22)12-4-2-1-3-5-12)19-13-7-9-20-14(10-13)6-8-18-20/h1-6,8,13H,7,9-11H2,(H,17,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJCNTLNPDHGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the tetrahydropyrazolo[1,5-a]pyridine ring system through a cycloaddition reaction involving diazo compounds and electron-deficient alkynes . This intermediate can then be coupled with a benzamide derivative through amide bond formation, often facilitated by coupling reagents such as EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

Biological Activities

Research indicates that compounds related to N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide exhibit significant biological activities:

  • Antimicrobial Activity : Various studies have demonstrated that derivatives of this compound show effective antibacterial and antifungal properties. For example, compounds synthesized from similar structures have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, revealing promising results in inhibiting microbial growth .
  • Anticancer Potential : The compound's structural analogs have been evaluated for their anticancer activities. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells. For instance, some compounds demonstrated IC50 values lower than established chemotherapeutics like 5-fluorouracil .
  • Anti-diabetic Activity : Recent findings suggest that related compounds possess anti-diabetic properties by inhibiting α-glucosidase activity, which is crucial for managing blood sugar levels in diabetic patients .

Synthesis and Characterization

The synthesis of N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the applications of this compound in research:

  • Antimicrobial Evaluation : A study conducted on a series of tetrahydropyrazolo derivatives showed that modifications in the aromatic ring significantly enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that specific derivatives of N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

Target Compound vs. Pyrazolo[1,5-a]pyrimidine Derivatives

The compound N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide () shares a pyrazolo-fused heterocycle but replaces the pyridine ring with pyrimidine. Key differences:

  • Electron-Withdrawing Groups : The trifluoromethyl group at position 7 enhances metabolic stability and lipophilicity (logP ≈ 3.5) compared to the target compound .
Target Compound vs. Pyrazolo[1,5-a]pyrazine Derivatives

The WHO-listed compound (1R,2R)-2-[4-(5-methyl-1H-pyrazol-3-yl)benzoyl]-N-(4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)cyclohexane-1-carboxamide () features a pyrazine core instead of pyridine.

Substituent and Linker Modifications

Target Compound vs. Thioether-Linked Benzamides

Compounds such as N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide (, Compound 4) replace the ethyl ketone bridge with a thioether linkage. Key contrasts:

  • Solubility : Thioethers generally reduce aqueous solubility compared to amide bridges, impacting bioavailability .
Target Compound vs. Pyrazolo[1,5-a]pyrimidine Carboxamides

The compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenyl pyrazolo[1,5-a]pyrimidine-3-carboxamide () includes a dihydropyrazole ring and phenyl substituents. The methyl groups at positions 1 and 5 likely enhance metabolic stability, while the phenyl groups may improve binding to hydrophobic enzyme pockets (e.g., tyrosine kinases) .

Comparative Data Table

Compound Name Core Structure Key Substituents Predicted logP Synthesis Yield Key References
N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide Pyrazolo[1,5-a]pyridine Benzamide, ethyl ketone bridge, amino group 2.1 Not reported
N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Trifluoromethyl, thiophen-2-yl, 4-methoxybenzyl 3.5 Not reported
N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide Benzamide with thioether Thienylmethylthio, methylphenylamino 2.8 Not reported
(1R,2R)-2-[4-(5-methylpyrazol-3-yl)benzoyl]-N-(4-oxopyrazolo[1,5-a]pyrazin-3-yl)cyclohexanecarboxamide Pyrazolo[1,5-a]pyrazine Cyclohexanecarboxamide, 5-methylpyrazole 3.2 Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-dihydropyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine Phenyl, dihydropyrazole, methyl groups 3.0 90%

Key Research Findings and Implications

  • Heterocycle Impact : Pyrazolo[1,5-a]pyridine/pyrimidine cores exhibit divergent binding affinities. Pyrimidine derivatives () show higher logP values, favoring CNS penetration, whereas pyridine-based compounds may target peripheral enzymes .
  • Pharmacokinetics : Thioether-linked analogs () may face faster hepatic clearance compared to amide-bridged compounds due to sulfur oxidation .

Biological Activity

N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine moiety linked to an amide functional group , which is crucial for its biological activity. The molecular formula is C14H18N4O2C_{14}H_{18}N_{4}O_{2}, with a molecular weight of approximately 270.32 g/mol. Its unique structure allows it to interact with various biological targets.

Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. For instance, compounds structurally related to N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide have shown inhibitory effects against various cancer cell lines by targeting critical pathways such as BRAF(V600E) and EGFR. A study highlighted the effectiveness of pyrazole derivatives in inhibiting telomerase activity and ROS receptor tyrosine kinases, leading to reduced tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo derivatives has been well-documented. N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide demonstrates properties that could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests a possible therapeutic application in treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored extensively. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide may exhibit similar activities due to its structural characteristics that facilitate interaction with microbial targets .

The biological activity of N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways that lead to altered cellular responses.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of several pyrazole derivatives in human cancer cell lines. Among them, a compound structurally similar to N-(2-oxo-2-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)amino)ethyl)benzamide demonstrated IC50 values below 10 µM against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Activity

In an experimental model of arthritis, a derivative exhibited significant reduction in paw swelling and inflammatory markers when administered at doses of 10 mg/kg . This suggests potential for development into therapeutic agents for chronic inflammatory conditions.

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